2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid
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Overview
Description
2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid is a complex organic compound with a unique structure that combines a chromenylidene moiety with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting with the preparation of the chromenylidene core This can be achieved through a series of condensation reactions involving 3,4-dimethoxybenzaldehyde and appropriate methylated intermediates
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromenylidene moiety to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of cellular processes.
Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-(3,4-dimethoxyphenyl)-6,7-dimethyl-4H-chromen-4-ylidene)amino)-4-(methylthio)butanoic acid: shares similarities with other chromenylidene derivatives and butanoic acid analogs.
Chromenylidene derivatives: These compounds often have similar structural features and can undergo similar chemical reactions.
Butanoic acid analogs: Compounds with similar side chains may have comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-6,7-dimethylchromen-4-ylidene]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-14-10-17-19(25-18(24(26)27)8-9-31-5)13-21(30-22(17)11-15(14)2)16-6-7-20(28-3)23(12-16)29-4/h6-7,10-13,18H,8-9H2,1-5H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJDDAAHPPERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=NC(CCSC)C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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